

# Structural Analysis and Characterization of Ethyl 2-methyl-3-nitrobenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-methyl-3-nitrobenzoate

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This technical guide provides a comprehensive overview of the structural analysis and characterization of **Ethyl 2-methyl-3-nitrobenzoate**, a key chemical intermediate. The document outlines its physicochemical properties, detailed spectral analysis, and a representative synthetic protocol. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

## Physicochemical Properties

**Ethyl 2-methyl-3-nitrobenzoate** is a substituted aromatic compound. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Ethyl 2-methyl-3-nitrobenzoate**

Property	Value	Reference
CAS Number	59382-60-4	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>	[3]
Molecular Weight	209.20 g/mol	[2][3]
Melting Point	34-36 °C	[2]
Appearance	White to Brown powder/crystal	[2]
Purity	≥95%	[2]

## Synthesis of Ethyl 2-methyl-3-nitrobenzoate

The synthesis of **Ethyl 2-methyl-3-nitrobenzoate** can be achieved through the nitration of ethyl 2-methylbenzoate. The following is a representative experimental protocol adapted from established methods for the nitration of benzoate esters.[4][5]

### Experimental Protocol: Nitration of Ethyl 2-methylbenzoate

Materials:

- Ethyl 2-methylbenzoate
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Concentrated Nitric Acid (HNO<sub>3</sub>, 70%)
- Ice
- Methanol (for recrystallization)
- Deionized Water

Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add ethyl 2-methylbenzoate to concentrated sulfuric acid while maintaining the temperature between 0-10 °C.
- Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
- Add the nitrating mixture dropwise to the stirred solution of ethyl 2-methylbenzoate in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 5-15 °C throughout the addition.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes.
- Pour the reaction mixture slowly onto crushed ice with constant stirring.
- The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
- Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield pure **Ethyl 2-methyl-3-nitrobenzoate**.

## Structural Characterization

The structural elucidation of **Ethyl 2-methyl-3-nitrobenzoate** is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Ethyl 2-methyl-3-nitrobenzoate** in  $\text{CDCl}_3$  are summarized in Tables 2 and 3, based on the analysis of structurally similar compounds.<sup>[6][7]</sup>

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data for **Ethyl 2-methyl-3-nitrobenzoate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.0-7.8	m	2H	Aromatic protons
~7.4	t	1H	Aromatic proton
~4.4	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~2.6	s	3H	Ar-CH <sub>3</sub>
~1.4	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Table 3: Predicted <sup>13</sup>C NMR Spectral Data for **Ethyl 2-methyl-3-nitrobenzoate**

Chemical Shift ( $\delta$ , ppm)	Assignment
~165	C=O (ester)
~148	C-NO <sub>2</sub>
~135-125	Aromatic Carbons
~62	-OCH <sub>2</sub> CH <sub>3</sub>
~20	Ar-CH <sub>3</sub>
~14	-OCH <sub>2</sub> CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The characteristic IR absorption frequencies for the functional groups present in **Ethyl 2-methyl-3-nitrobenzoate** are presented in Table 4.[\[8\]](#)[\[9\]](#)

Table 4: Predicted IR Spectral Data for **Ethyl 2-methyl-3-nitrobenzoate**

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3100-3000	Aromatic C-H stretch
~2980-2850	Aliphatic C-H stretch
~1720	C=O (ester) stretch
~1600, 1475	Aromatic C=C stretch
~1530, 1350	N-O (nitro) asymmetric and symmetric stretch
~1250	C-O (ester) stretch

## Mass Spectrometry (MS)

The predicted mass spectral data for **Ethyl 2-methyl-3-nitrobenzoate** under electron ionization (EI) are shown in Table 5.

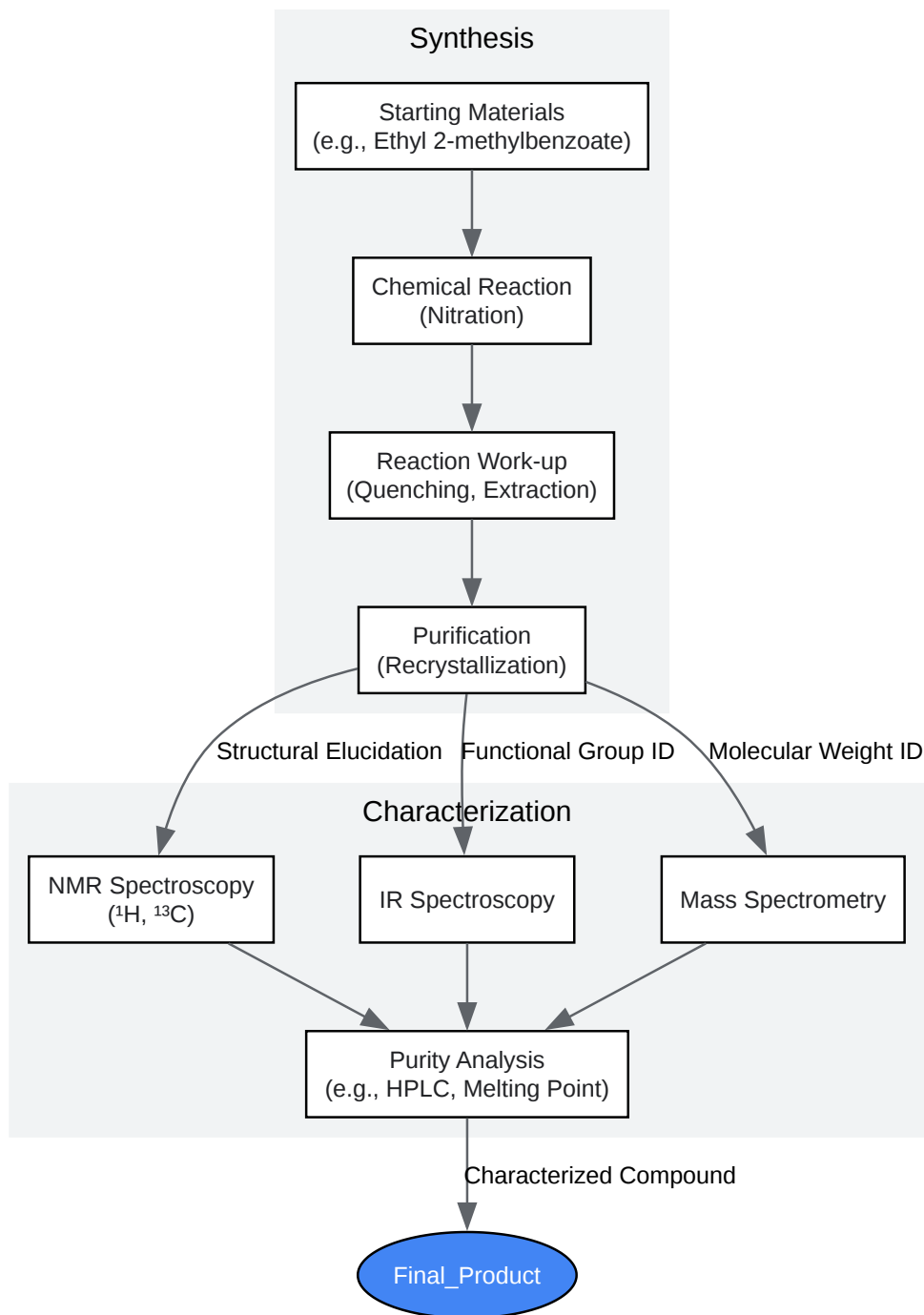
Table 5: Predicted Mass Spectrometry Data for **Ethyl 2-methyl-3-nitrobenzoate**

m/z	Interpretation
209	[M] <sup>+</sup> (Molecular ion)
194	[M - CH <sub>3</sub> ] <sup>+</sup>
181	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
164	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
134	[M - NO <sub>2</sub> - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Workflow for Synthesis and Characterization

The general workflow for the synthesis and structural elucidation of a novel chemical compound like **Ethyl 2-methyl-3-nitrobenzoate** is depicted in the following diagram.

## General Workflow for Compound Synthesis and Characterization

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Caption: A flowchart illustrating the general experimental workflow from synthesis to structural characterization.

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